molecular formula C12H15F2NO3 B2966381 Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate CAS No. 2248393-93-1

Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate

Cat. No. B2966381
CAS RN: 2248393-93-1
M. Wt: 259.253
InChI Key: FARXGWXUSIOALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate, also known as BDF, is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzoic acid and has been synthesized using various methods. BDF has been studied for its potential applications in the field of medicinal chemistry due to its interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in key cellular processes. Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has been shown to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anticancer effects. Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has also been shown to inhibit phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides, such as cAMP and cGMP. PDE inhibition can lead to the activation of signaling pathways involved in inflammation and immune response, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects
Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis and asthma, and inhibit fungal growth. Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has also been shown to modulate the expression of various genes involved in key cellular processes, such as cell cycle regulation, apoptosis, and immune response. Additionally, Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has been shown to have low toxicity in animal models, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has several advantages for lab experiments, such as its easy synthesis and low toxicity. It can be synthesized using simple and inexpensive reagents and can be obtained in high yield. Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has also been shown to have low toxicity in animal models, indicating its potential as a therapeutic agent. However, Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has some limitations for lab experiments, such as its limited solubility in aqueous solutions. This can make it difficult to use in certain assays and experiments, and may require the use of organic solvents.

Future Directions

There are several future directions for research on Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate. One direction is to further investigate its mechanism of action, particularly its inhibition of HDACs and PDEs. This could lead to the development of more potent and selective inhibitors of these enzymes. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. This could involve testing its efficacy in animal models and clinical trials. Additionally, future research could focus on improving the synthesis method of Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate to increase yield and reduce cost.

Synthesis Methods

Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate can be synthesized using various methods, including the reaction of tert-butyl 2-amino-3,5-difluorobenzoate with methanol in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-amino-3,5-difluoro-4-methoxybenzoic acid with tert-butanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The yield of Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate can be improved by optimizing reaction conditions, such as temperature, time, and reagent ratios.

Scientific Research Applications

Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell growth and induce apoptosis. Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has also been shown to reduce inflammation in animal models of arthritis and asthma. Additionally, Tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate has been tested against various fungal strains and has been found to have potent antifungal activity.

properties

IUPAC Name

tert-butyl 2-amino-3,5-difluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c1-12(2,3)18-11(16)6-5-7(13)10(17-4)8(14)9(6)15/h5H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARXGWXUSIOALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1N)F)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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